4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group attached to an indanone core, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane through O-alkylation, followed by oxidation and N-acylation reactions . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, the process is often optimized for cost-effectiveness and scalability. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide . This method ensures a high yield and purity of the final product, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can reduce the expression of proteins associated with fibrosis, making it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid: This compound shares the difluoromethoxy group and has similar biological activities.
Trifluoromethyl Ethers: These compounds also contain fluorinated groups and are used in various pharmaceutical applications.
Difluoromethoxylated Ketones: These serve as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H8F2O2 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-9-3-1-2-6-7(9)4-5-8(6)13/h1-3,10H,4-5H2 |
InChI Key |
NIFKJWWTZGASKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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